8-((2-ethoxyethyl)thio)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione
Description
8-((2-ethoxyethyl)thio)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione is a xanthine-derived purine-2,6-dione analogue characterized by three key structural modifications:
- Position 3: A methyl group substitution, common in xanthine derivatives to modulate receptor binding and metabolic stability.
- Position 7: A pentyl (C5) alkyl chain, contributing to lipophilicity and membrane permeability.
Properties
IUPAC Name |
8-(2-ethoxyethylsulfanyl)-3-methyl-7-pentylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O3S/c1-4-6-7-8-19-11-12(18(3)14(21)17-13(11)20)16-15(19)23-10-9-22-5-2/h4-10H2,1-3H3,(H,17,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSIABJIHCAWTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(N=C1SCCOCC)N(C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((2-ethoxyethyl)thio)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available purine derivatives. The key steps include:
Alkylation: Introduction of the pentyl group at the 7-position of the purine ring.
Thioether Formation: Reaction of the purine derivative with 2-ethoxyethylthiol to introduce the ethoxyethylthio group at the 8-position.
Methylation: Introduction of the methyl group at the 3-position.
The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and organic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography and crystallization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-((2-ethoxyethyl)thio)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to modify the functional groups.
Substitution: The ethoxyethylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted purine derivatives.
Scientific Research Applications
8-((2-ethoxyethyl)thio)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-((2-ethoxyethyl)thio)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxyethylthio group may enhance its binding affinity to these targets, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations at Position 8
The 8-position modifications critically influence biological activity and physicochemical properties. Key analogues include:
Analysis :
Alkyl Chain Variations at Position 7
The 7-alkyl chain modulates lipophilicity and receptor interactions:
Analysis :
Methylation Patterns at Position 3 and 1
Methylation at positions 1 and 3 is common in xanthine derivatives to block metabolism:
Biological Activity
8-((2-ethoxyethyl)thio)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione , a purine derivative, has garnered attention for its potential biological activities. This compound is characterized by a unique structure that includes a purine core with various substituents, which may influence its interaction with biological systems.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a purine backbone with an ethoxyethyl thio group and a pentyl chain. The presence of these functional groups is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H24N4O3S |
| Molecular Weight | 344.44 g/mol |
| IUPAC Name | This compound |
| CAS Number | 442864-94-0 |
The biological activity of this compound is likely mediated through its interaction with various enzymes and receptors. The thioether linkage may enhance its binding affinity to specific targets, potentially modulating enzymatic activity or receptor signaling pathways.
Biological Activities
1. Antimicrobial Activity
Research indicates that purine derivatives can exhibit antimicrobial properties. The specific interactions of this compound with microbial enzymes or cell membranes could be responsible for its efficacy against bacteria and fungi.
2. Anticancer Properties
Studies have shown that certain purine derivatives possess anticancer activities. The compound may induce apoptosis in cancer cells or inhibit tumor growth by interfering with nucleic acid synthesis or metabolic pathways essential for cancer cell proliferation.
3. Antioxidant Activity
The presence of the ethoxyethyl group may contribute to antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This activity is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.
Case Studies and Research Findings
Recent studies have explored the biological effects of related compounds in the purine family, providing insights into potential applications:
- Study on Anticancer Activity : A study demonstrated that similar purine derivatives inhibited the growth of human cancer cell lines by inducing cell cycle arrest and apoptosis. These findings suggest that this compound may exhibit comparable effects in vitro.
- Antimicrobial Efficacy : In vitro testing revealed that compounds with similar structural features showed significant activity against various bacterial strains, indicating a potential role for this compound in developing new antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
